molecular formula C26H27F4N3O7 B1683863 エメリカサン CAS No. 254750-02-2

エメリカサン

カタログ番号: B1683863
CAS番号: 254750-02-2
分子量: 569.5 g/mol
InChIキー: SCVHJVCATBPIHN-SJCJKPOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エメリカサンは、IDN-6556またはPF-03491390としても知られており、1998年にIdun Pharmaceuticalsによって発明された潜在的な薬剤です。これは、抗アポトーシスおよび抗炎症効果を持つパンカスパーゼ阻害剤です。エメリカサンは、主に肝疾患の治療のために開発されており、米国食品医薬品局から非アルコール性脂肪性肝炎硬変の治療のためにファストトラック指定を受けています .

科学的研究の応用

Emricasan has a wide range of scientific research applications, including:

作用機序

エメリカサンは、アポトーシス(プログラムされた細胞死)のプロセスに関与するプロテアーゼであるカスパーゼを阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、エメリカサンは重要な細胞タンパク質の切断を防ぎ、それにより細胞死と炎症を減少させます。エメリカサンの分子標的には、カスパーゼ1、カスパーゼ3、カスパーゼ7が含まれます .

類似の化合物との比較

類似の化合物

    Z-VAD-FMK: アポトーシスの研究に使用される別のパンカスパーゼ阻害剤です。

    Q-VD-OPh: アポトーシスの研究で同様の用途を持つ広スペクトルカスパーゼ阻害剤です。

エメリカサンの独自性

エメリカサンは、経口投与後の肝臓への長時間の保持と全身への曝露の低さを特徴とする、有利な薬物動態学的プロファイルにより、独自です。これは、肝臓を標的とした治療法に特に効果的です .

参考文献

生化学分析

Biochemical Properties

Emricasan plays a significant role in biochemical reactions, particularly in the inhibition of hepatocyte apoptosis by caspase cascade blockage . It interacts with various enzymes, proteins, and other biomolecules, including caspases, intracellular proteases expressed as inactive pro-enzymes that especially cleave substrates at aspartic acid residues .

Cellular Effects

Emricasan has a profound impact on various types of cells and cellular processes. It influences cell function by reducing hepatocellular cell death and liver fibrosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Emricasan exerts its effects at the molecular level through a variety of mechanisms. It inhibits the caspase cascade, thereby blocking hepatocyte apoptosis . This inhibition results in the elimination of circulating pro-inflammatory cytokines and a favorable impact on liver fibrogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Emricasan change over time. It has been observed to have a clear intrahepatic anti-apoptotic effect with consequent elimination of circulating pro-inflammatory cytokines . More studies are required to clarify the long-term effects of Emricasan on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Emricasan vary with different dosages. Emricasan treatment has been shown to improve survival and portal hypertension in a murine model of long-term bile-duct ligation .

Metabolic Pathways

Emricasan is involved in various metabolic pathways. It interacts with caspases, which play a crucial role in apoptosis

Transport and Distribution

Emricasan is transported and distributed within cells and tissues. It is characterized by prolonged retention in the liver and low systemic exposure after oral administration .

Subcellular Localization

Current knowledge suggests that Emricasan primarily targets caspases involved in apoptosis .

準備方法

合成経路と反応条件

エメリカサンの合成は、市販の出発物質から始まり、複数のステップを伴います。主要なステップには、ペプチド結合の形成とフッ素化芳香族環の導入が含まれます。反応条件は通常、保護基、カップリング試薬、クロマトグラフィーなどの精製技術の使用を含みます。

工業生産方法

エメリカサンの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、自動合成装置、大規模反応器、効率的な精製方法の使用が含まれ、最終製品の高収率と純度が保証されます。

化学反応の分析

反応の種類

エメリカサンは、次のようなさまざまな化学反応を起こします。

    酸化: エメリカサンは特定の条件下で酸化され、酸化された誘導体の形成につながります。

    還元: 還元反応は、エメリカサンの官能基を修飾するために使用できます。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

    置換: 置換反応は、反応を促進するために触媒と特定の溶媒の使用を必要とする場合が多いです。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が形成される場合があり、一方、置換によりさまざまな官能基が芳香環に導入される可能性があります。

科学研究への応用

エメリカサンは、次のような幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

    Z-VAD-FMK: Another pan-caspase inhibitor used in research to study apoptosis.

    Q-VD-OPh: A broad-spectrum caspase inhibitor with similar applications in apoptosis research.

Uniqueness of Emricasan

Emricasan is unique due to its favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure after oral administration. This makes it particularly effective for liver-targeted therapies .

References

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180160
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

254750-02-2
Record name IDN 6556
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254750-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emricasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMRICASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emricasan
Reactant of Route 2
Emricasan
Reactant of Route 3
Reactant of Route 3
Emricasan
Reactant of Route 4
Emricasan
Reactant of Route 5
Reactant of Route 5
Emricasan
Reactant of Route 6
Reactant of Route 6
Emricasan
Customer
Q & A

Q1: What is Emricasan and what is its mechanism of action?

A1: Emricasan (also known as IDN-6556) is a potent, orally active, irreversible pan-caspase inhibitor. [, , , , ] It binds to the active site of caspases, preventing their cleavage of downstream substrates involved in apoptosis, inflammation, and fibrosis. [, , , , ] This inhibition has been shown to reduce hepatic inflammation, improve liver function, and decrease portal hypertension in preclinical models. [, , , , ]

Q2: What are the downstream effects of caspase inhibition by Emricasan?

A2: By inhibiting caspases, Emricasan interrupts both the intrinsic and extrinsic apoptotic pathways. [] This leads to a decrease in hepatocyte death, a hallmark of several liver diseases. [] Additionally, Emricasan reduces the release of pro-inflammatory cytokines, including interleukin-6, interleukin-8, and interferon-gamma, likely due to its anti-inflammatory effects through caspase inhibition. [] In preclinical models, this resulted in reduced liver injury and fibrosis, improved liver sinusoidal microvascular dysfunction, and decreased portal pressure. [, , ]

Q3: Is there information available regarding the molecular formula, weight, and spectroscopic data of Emricasan?

A3: While the provided research articles focus on the biological activity and clinical potential of Emricasan, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the stability of Emricasan under various conditions?

A4: Specific information regarding the stability of Emricasan under various conditions is not addressed in the provided research.

Q5: Have there been any investigations into formulation strategies for Emricasan to improve its stability, solubility, or bioavailability?

A5: The provided research articles primarily focus on Emricasan's biological effects and do not provide details on formulation strategies.

Q6: Does Emricasan possess any catalytic properties?

A6: As an enzyme inhibitor, Emricasan functions by binding to and blocking the activity of its target enzymes, caspases. [, , , ] It does not exhibit any intrinsic catalytic activity.

Q7: Have computational chemistry and modeling techniques been employed in the research and development of Emricasan?

A7: While one study mentions the use of quantitative structure-property relationship (QSPR) analysis to investigate the correlation between the structure of Emricasan and its pharmacological traits, [] specific details regarding computational modeling techniques used during its development are not provided in the research articles.

Q8: Is there any information available regarding the structure-activity relationship (SAR) of Emricasan and how modifications to its structure impact its activity, potency, and selectivity?

A8: The provided research articles primarily focus on the therapeutic potential of Emricasan and do not discuss SAR studies.

Q9: What is known about the compliance of Emricasan with SHE (Safety, Health, and Environment) regulations and any measures taken for risk minimization and responsible practices?

A9: Information on SHE regulations and compliance specific to Emricasan is not included in the provided research.

Q10: What is the pharmacokinetic profile of Emricasan?

A10: The research articles focus primarily on Emricasan's pharmacodynamic effects. Details about its absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed.

Q11: What is the evidence for the efficacy of Emricasan in preclinical and clinical settings?

A11: Preclinical studies demonstrated Emricasan's efficacy in reducing liver injury, fibrosis, and portal hypertension in murine models of liver cirrhosis and non-alcoholic steatohepatitis (NASH). [, , , ]

  • Acute-on-Chronic Liver Failure (ACLF): A phase 2 trial investigated the pharmacokinetics and pharmacodynamics of Emricasan in patients with ACLF. []
  • Hepatitis C: A multicenter trial evaluated Emricasan in hepatitis C-treated liver transplant recipients with residual fibrosis or cirrhosis. [] While the overall results did not show a significant difference in fibrosis progression between Emricasan and placebo, a prespecified subgroup with moderate fibrosis (Ishak stages F3 to F5) demonstrated improvement or stability in fibrosis with Emricasan. []

Q12: What is the safety profile of Emricasan?

A13: Clinical trials have generally shown Emricasan to be well-tolerated. [, , ] The most common adverse events reported were mild to moderate and similar in frequency between Emricasan and placebo groups. [, , ]

Q13: Are there any specific strategies for targeted delivery of Emricasan?

A13: The provided research focuses on the systemic administration of Emricasan. Specific drug delivery and targeting strategies are not discussed.

Q14: Have any biomarkers been identified for predicting the efficacy of Emricasan or for monitoring treatment response?

A15: While some studies used caspase 3/7 activity and serum ALT levels as pharmacodynamic markers of Emricasan activity, [, ] reliable predictive biomarkers for treatment response are still under investigation.

Q15: What analytical methods are used to characterize and quantify Emricasan?

A15: The research papers primarily focus on the biological effects of Emricasan, and detailed analytical methods for its characterization and quantification are not provided.

Q16: Is there information available about the environmental impact and degradation of Emricasan?

A16: The provided research does not address the environmental impact of Emricasan.

Q17: What is known about the dissolution and solubility of Emricasan, and how do these factors affect its bioavailability?

A17: Specific details regarding the dissolution and solubility of Emricasan are not addressed in the provided research articles.

Q18: Are there any established quality control and assurance measures for Emricasan during its development, manufacturing, and distribution?

A18: The research articles primarily focus on the preclinical and clinical investigation of Emricasan. Information on quality control and assurance measures is not included.

Q19: Has Emricasan been found to elicit any immunogenicity or immunological responses?

A19: The provided research does not mention any specific findings on the immunogenicity of Emricasan.

Q20: What interactions, if any, have been observed between Emricasan and drug transporters?

A20: Information on interactions between Emricasan and drug transporters is not provided in the research.

Q21: Does Emricasan induce or inhibit drug-metabolizing enzymes?

A21: The research articles do not provide details regarding the effects of Emricasan on drug-metabolizing enzymes.

Q22: Are there any known alternatives or substitutes for Emricasan, and how do they compare in terms of performance, cost, and impact?

A22: The research articles focus on Emricasan and do not provide a comparative analysis with other potential alternatives or substitutes.

Q23: What strategies are in place for the recycling and waste management of Emricasan?

A23: Information on recycling and waste management strategies specific to Emricasan is not included in the provided research.

Q24: What is the historical context and what are the key milestones in the development of Emricasan?

A24: Emricasan emerged from research efforts focusing on caspase inhibition as a therapeutic strategy for various diseases. Its development represents a significant milestone in exploring the therapeutic potential of targeting apoptosis and inflammation.

Q25: Are there any cross-disciplinary applications or synergies involving Emricasan research?

A25: Research on Emricasan involves collaborations across multiple disciplines, including hepatology, immunology, pharmacology, and drug development.

Q26: Can Emricasan be used as a monotherapy to treat MRSA skin infections?

A28: A preclinical study in mice demonstrated that Emricasan, even as a monotherapy, effectively reduced lesion size and bacterial burden in methicillin-resistant Staphylococcus aureus (MRSA) skin infections. []

Q27: Does Emricasan have any direct antibacterial activity?

A29: Research suggests that the efficacy of Emricasan against MRSA skin infections is not due to any direct antibacterial activity. [] Its beneficial effects are likely mediated through its anti-inflammatory and immunomodulatory properties.

Q28: Can Emricasan be used to improve the preservation of donor livers for transplantation?

A30: A preclinical study indicated that the addition of Emricasan to the preservation solution during normothermic machine perfusion of discarded human livers reduced pro-inflammatory responses and may represent a potential strategy for improving liver graft function. [] Another study suggested that Emricasan, in combination with polyethylene glycol and supercooling, could potentially improve the preservation of rat hepatocytes during cold storage. []

Q29: Does Emricasan have any effect on SARS-CoV-2 infection?

A31: A study investigating the antiviral effects of Emricasan against SARS-CoV-2 found that while the compound increased cell survival in a colon epithelial cell line, it did not affect viral replication. [] The study identified elevated caspase activity as an early marker of SARS-CoV-2 infection. []

Q30: Can Emricasan be used to modulate macrophage polarization?

A32: Research indicates that Emricasan can inhibit the generation and anti-inflammatory polarization of monocyte-derived macrophages ex vivo. [] Additionally, caspase inhibition by Emricasan was found to trigger the reprogramming of monocyte-derived cells, suggesting its potential as a therapeutic target for modulating macrophage function. []

Q31: What is the role of Z-DNA binding protein 1 (ZBP1) in sepsis-induced acute kidney injury (SI-AKI)?

A33: A study in mice found that ZBP1, a sensor of PANoptosis (a pathway encompassing apoptosis, pyroptosis, and necroptosis), is dramatically activated in SI-AKI. [] Blocking ZBP1 with a pan-caspase inhibitor (Emricasan) attenuated kidney injury and inflammation in this model. []

Q32: Can Emricasan enhance the efficacy of radiation therapy in head and neck squamous cell carcinoma (HNSCC)?

A34: Research in HNSCC cell lines and mouse models showed that loss of caspase-8 function, either through genetic knockdown or by using Emricasan, sensitized tumor cells to radiation-induced necroptosis when combined with the SMAC mimetic Birinapant. [, ]

Q33: Can Emricasan be used to treat acute myeloid leukemia (AML)?

A35: Preclinical studies demonstrated that combining Emricasan with the SMAC mimetic Birinapant induced necroptosis and effectively killed AML cells, even those resistant to conventional chemotherapy. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。